![molecular formula C16H30N2O B14383200 N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide CAS No. 90040-58-7](/img/structure/B14383200.png)
N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexene ring, a diethylamino group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Formation of the Propanamide Moiety: The propanamide group can be synthesized through the reaction of propanoic acid with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyclohexyl)-N-[3-(diethylamino)propyl]propanamide: Similar structure but lacks the double bond in the cyclohexene ring.
N-(Cyclohex-1-EN-1-YL)-N-[3-(dimethylamino)propyl]propanamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide is unique due to the presence of the cyclohexene ring and the diethylamino group, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
90040-58-7 |
|---|---|
Formule moléculaire |
C16H30N2O |
Poids moléculaire |
266.42 g/mol |
Nom IUPAC |
N-(cyclohexen-1-yl)-N-[3-(diethylamino)propyl]propanamide |
InChI |
InChI=1S/C16H30N2O/c1-4-16(19)18(15-11-8-7-9-12-15)14-10-13-17(5-2)6-3/h11H,4-10,12-14H2,1-3H3 |
Clé InChI |
JUTCMANNLFRYOU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CCCN(CC)CC)C1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


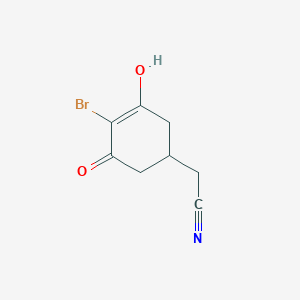

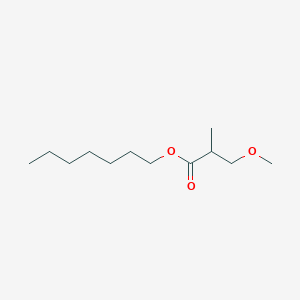
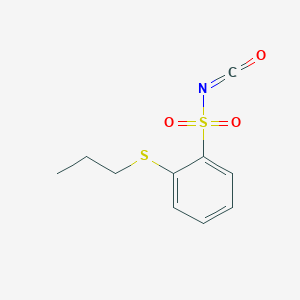
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
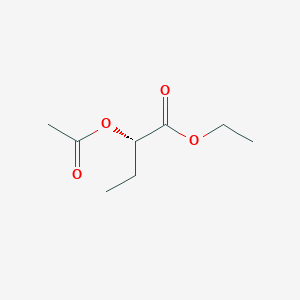

![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)

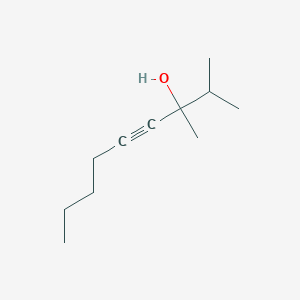
![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
